molecular formula C21H21N3O5 B11367477 Methyl 4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate CAS No. 945201-73-0

Methyl 4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate

Cat. No.: B11367477
CAS No.: 945201-73-0
M. Wt: 395.4 g/mol
InChI Key: MGRQWJIOPBKIAG-UHFFFAOYSA-N
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Description

Methyl 4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate (CAS: 724446-58-6) is a synthetic organic compound with the molecular formula C₁₇H₁₄N₂O₄ and a molecular weight of 310.3 g/mol . Its structure features a 1,2,4-oxadiazole ring substituted with a 4-methoxyphenyl group at the 3-position. This heterocyclic core is connected via a butanoyl linker to a methyl benzoate moiety, which includes a para-substituted amino group. The 1,2,4-oxadiazole ring is known for its metabolic stability and role in medicinal chemistry, often contributing to antimicrobial and anti-inflammatory activities in related compounds .

Properties

CAS No.

945201-73-0

Molecular Formula

C21H21N3O5

Molecular Weight

395.4 g/mol

IUPAC Name

methyl 4-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoylamino]benzoate

InChI

InChI=1S/C21H21N3O5/c1-27-17-12-8-14(9-13-17)20-23-19(29-24-20)5-3-4-18(25)22-16-10-6-15(7-11-16)21(26)28-2/h6-13H,3-5H2,1-2H3,(H,22,25)

InChI Key

MGRQWJIOPBKIAG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate typically involves multiple steps, including the formation of the oxadiazole ring and the subsequent coupling with the benzoate ester. Common reagents used in these reactions include sodium borohydride for reduction and various catalysts to facilitate the formation of the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

Methyl 4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial actions .

Comparison with Similar Compounds

Structural Analogs: 1,2,4-Oxadiazole Derivatives

  • tert-Butyl Methyl(4-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)carbamate (19b): This compound shares the 1,2,4-oxadiazole core but replaces the 4-methoxyphenyl group with a 4-phenoxyphenyl substituent. Its confirmed antimicrobial activity against gastrointestinal pathogens highlights the therapeutic relevance of oxadiazole derivatives .
  • 3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)propanamide : This analog retains the 4-methoxyphenyl-oxadiazole motif but uses a shorter propanamide linker and a phenylethyl group. The absence of a methyl ester (replaced by an amide) may alter solubility and bioavailability, though its pharmacological profile remains uncharacterized .

Heterocyclic Analogs: Oxazolones

The oxazolone derivative 4-(2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one () demonstrates how heterocycle substitution impacts activity. Its conjugated benzylidene group and oxazolone ring enable π-π stacking interactions with biological targets, contributing to antitumor and antimicrobial effects . Compared to the target compound, the oxazolone’s smaller molecular weight (279.3 vs. 310.3 g/mol) and lack of a flexible linker may limit its utility in systemic applications.

Functional Group Analysis

  • Linker Flexibility: The butanoyl chain in the target compound provides greater conformational flexibility compared to the propanamide or rigid carbamate linkers in analogs, which may influence target engagement .
  • Ester vs. Amide/Carbamate : The methyl benzoate ester in the target compound could act as a prodrug, improving oral absorption, whereas carbamate/amide groups in analogs may enhance stability but reduce solubility .

Biological Activity

Methyl 4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various research studies and case analyses.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C19H22N4O4C_{19}H_{22}N_{4}O_{4} with a molecular weight of approximately 366.40 g/mol. The structure features a methoxyphenyl group, an oxadiazole moiety, and a benzoate ester, which contribute to its diverse biological interactions.

Structural Formula

C19H22N4O4\text{C}_{19}\text{H}_{22}\text{N}_{4}\text{O}_{4}

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. A study demonstrated that similar oxadiazole derivatives showed moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of essential enzymes.

Anticancer Potential

Compounds containing the oxadiazole ring have been linked to anticancer activity. For instance, studies have shown that certain derivatives can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest . The interaction with specific molecular targets associated with cancer progression is a key area of ongoing research.

Enzyme Inhibition

This compound may also act as an enzyme inhibitor. In particular, derivatives have shown promising results as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's . The inhibition potency can be quantified using IC50 values in enzymatic assays.

Enzyme IC50 Value (µM) Reference
Acetylcholinesterase2.14 ± 0.003
Urease1.13 ± 0.003

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies suggest that compounds similar to this compound exhibit favorable absorption and distribution characteristics. However, toxicity assessments are crucial for determining safety profiles in potential therapeutic applications.

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various oxadiazole derivatives against multiple bacterial strains. The results indicated that compounds with the methoxyphenyl substitution displayed enhanced activity compared to their unsubstituted counterparts. This suggests that structural modifications can significantly influence biological outcomes .

Evaluation of Anticancer Properties

In a separate investigation focusing on anticancer properties, researchers synthesized several derivatives of oxadiazole and tested their effects on human cancer cell lines. The findings revealed that specific modifications led to increased apoptosis rates and reduced cell viability in targeted cancer cells .

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